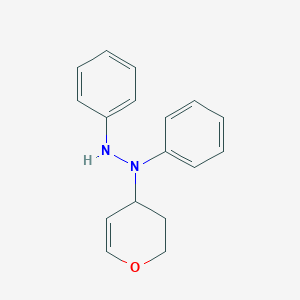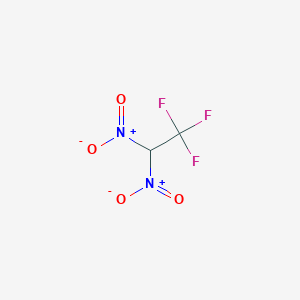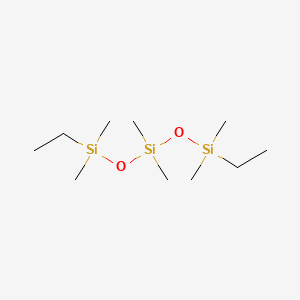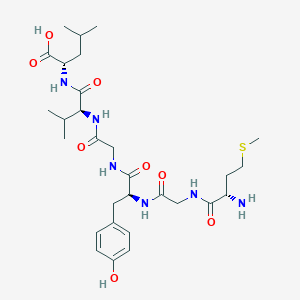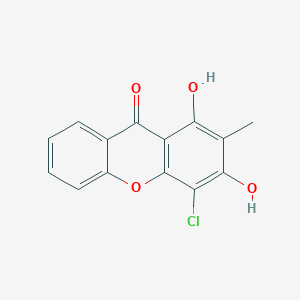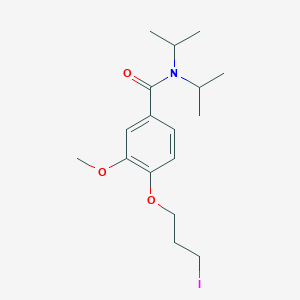![molecular formula C23H36INO2 B12552088 N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide CAS No. 827027-82-7](/img/structure/B12552088.png)
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide: is a quaternary ammonium compound It is known for its unique structure, which includes a benzoyl group linked to a non-1-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(non-1-yn-1-yl)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acyl chloride.
Esterification: The acyl chloride is then reacted with 4-hydroxybutan-1-amine to form the ester intermediate.
Quaternization: The final step involves the quaternization of the ester intermediate with methyl iodide to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-yn-1-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in gene delivery systems.
Medicine:
- Explored as a potential drug delivery agent.
- Evaluated for its role in targeting specific cellular pathways.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, leading to disruption of membrane integrity. This can result in antimicrobial activity or enhanced delivery of therapeutic agents.
Comparison with Similar Compounds
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium chloride
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium bromide
Uniqueness:
- The iodide variant is often preferred for its higher reactivity in nucleophilic substitution reactions.
- The presence of the non-1-yn-1-yl chain imparts unique chemical properties, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
827027-82-7 |
|---|---|
Molecular Formula |
C23H36INO2 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
trimethyl-[4-(4-non-1-ynylbenzoyl)oxybutyl]azanium;iodide |
InChI |
InChI=1S/C23H36NO2.HI/c1-5-6-7-8-9-10-11-14-21-15-17-22(18-16-21)23(25)26-20-13-12-19-24(2,3)4;/h15-18H,5-10,12-13,19-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UJYFNJJRJAPIBK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


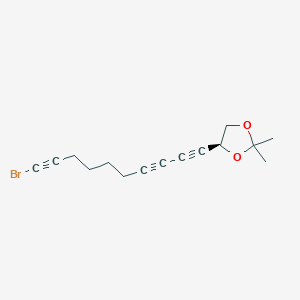
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
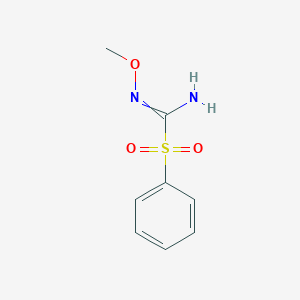
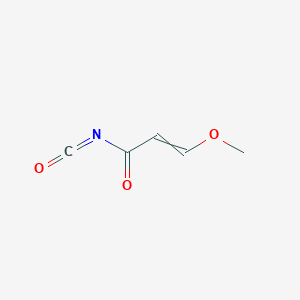
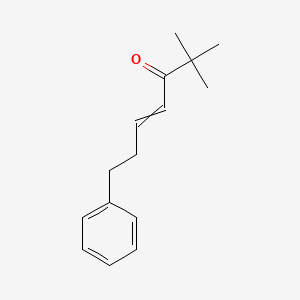
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
